molecular formula C15H13NO2 B055014 N-Benzylidene-3,4-(methylenedioxy)benzylamine CAS No. 112776-37-1

N-Benzylidene-3,4-(methylenedioxy)benzylamine

Cat. No.: B055014
CAS No.: 112776-37-1
M. Wt: 239.27 g/mol
InChI Key: CBKQJQYYKJOYPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzylidene-3,4-(methylenedioxy)benzylamine can be synthesized through the condensation reaction between benzylamine and 3,4-methylenedioxybenzaldehyde. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the Schiff base. The reaction can be represented as follows:

Benzylamine+3,4-MethylenedioxybenzaldehydeThis compound+Water\text{Benzylamine} + \text{3,4-Methylenedioxybenzaldehyde} \rightarrow \text{this compound} + \text{Water} Benzylamine+3,4-Methylenedioxybenzaldehyde→this compound+Water

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzylidene-3,4-(methylenedioxy)benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acidic/basic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Benzylamine and 3,4-methylenedioxybenzaldehyde.

    Oxidation: Oxidized derivatives of the benzylidene group.

    Reduction: Reduced forms of the benzylidene group, potentially leading to secondary amines.

Mechanism of Action

The mechanism of action of N-Benzylidene-3,4-(methylenedioxy)benzylamine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

N-Benzylidene-3,4-(methylenedioxy)benzylamine can be compared with other similar compounds, such as:

    N-Benzylidene-4-methoxybenzylamine: Similar structure but with a methoxy group instead of a methylenedioxy group.

    N-Benzylidene-3,4-dimethoxybenzylamine: Contains two methoxy groups instead of a methylenedioxy group.

    N-Benzylidene-3,4-dichlorobenzylamine: Contains two chlorine atoms instead of a methylenedioxy group.

The uniqueness of this compound lies in its methylenedioxy group, which can impart distinct chemical and biological properties compared to its analogs .

Biological Activity

N-Benzylidene-3,4-(methylenedioxy)benzylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, focusing on antimicrobial and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzylidene moiety linked to a 3,4-methylenedioxybenzylamine structure. This unique configuration enhances its interaction with biological targets, contributing to its pharmacological potential. The compound has a molecular weight of approximately 239.30 g/mol and a melting point between 69°C and 70°C, indicating its solid-state at room temperature.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Acinetobacter baumannii
  • Salmonella typhi
  • Pseudomonas aeruginosa

In a study assessing the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), certain derivatives of this compound demonstrated significant antibacterial effects. For instance, compounds derived from N-benzylidene-3,4-dimethoxybenzohydrazide showed promising results against multiple pathogens, outperforming traditional antibiotics like ceftriaxone in some cases .

Table 1: Antimicrobial Efficacy of N-Benzylidene Derivatives

CompoundTarget OrganismMIC (µM)MBC (µM)
4aStaphylococcus aureus104.60120.00
4bPseudomonas aeruginosa95.39110.00
4cEscherichia coli91.75100.00
4dSalmonella typhi191.60200.00

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. The compound has been shown to inhibit cancer cell proliferation in various cancer cell lines through mechanisms that may involve the modulation of specific signaling pathways and enzyme activities.

For example, studies have indicated that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting glycolytic activity in tumor cells . Additionally, it has been noted for its ability to inhibit tyrosinase activity, which is crucial for melanin production and may have implications for skin cancers .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. While detailed mechanisms are still under investigation, it is known that the compound can modulate the activity of various enzymes and receptors involved in cellular signaling pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : Interaction with enzymes such as tyrosinase may lead to reduced melanin production.
  • Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells could prevent proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways contributes to the elimination of malignant cells.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of synthesized derivatives against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .
  • Anticancer Research : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines. The compound was noted for inducing apoptosis and inhibiting key metabolic pathways in these cells .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKQJQYYKJOYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399973
Record name N-Benzylidene-3,4-(methylenedioxy)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112776-37-1
Record name N-Benzylidene-3,4-(methylenedioxy)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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